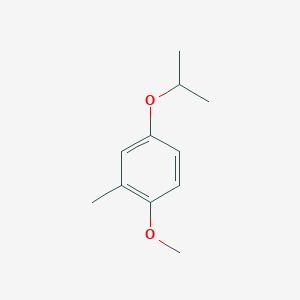

4-Isopropoxy-1-methoxy-2-methylbenzene

Description

Significance in Organic Chemistry Research

Currently, there is no documented significance of 4-Isopropoxy-1-methoxy-2-methylbenzene in organic chemistry research. The compound does not appear as a key intermediate, a final product with notable applications, or a reagent in any prominent, published synthetic methodologies. Its structural relative, 2-Isopropyl-1-methoxy-4-methylbenzene , has garnered some attention, particularly in the context of natural products and fragrances. nih.govnist.gov However, this attention does not extend to the isomeric This compound .

Overview of Established Research Trajectories

There are no established research trajectories for This compound . The lack of published studies means that there are no discernible paths of inquiry or areas of application that have been systematically explored. Its existence is primarily documented through its availability from commercial chemical suppliers, who list its basic chemical identifiers. bldpharm.comachemblock.com

Identification of Current Research Gaps and Future Directions

The most significant research gap concerning This compound is the complete absence of foundational research. Future research could begin to fill this void by:

Developing and optimizing synthetic routes: Establishing efficient and scalable methods for the synthesis of this compound would be the first crucial step to enable further study.

Characterizing its physicochemical properties: A thorough investigation of its spectral data (NMR, IR, Mass Spectrometry), solubility, and other physical constants is needed. While some basic data is available from suppliers, independent academic verification and more detailed analysis are required. bldpharm.comachemblock.com

Exploring its reactivity: Investigating its behavior in various chemical reactions would shed light on its potential as a building block in organic synthesis.

Screening for biological activity: Given that many alkoxy-substituted benzene (B151609) derivatives exhibit biological activities, screening This compound for potential pharmaceutical or agrochemical applications could be a fruitful avenue of research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-methyl-4-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-8(2)13-10-5-6-11(12-4)9(3)7-10/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSASHNIAPPKDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Established Synthetic Routes

Established synthetic routes for aromatic compounds often rely on foundational reactions that have been refined over decades. These methods, while traditional, offer reliability and are well-understood in terms of their mechanisms and scope.

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for the formation of carbon-carbon bonds. learncbse.in While typically associated with alkylation and acylation, its principles can be adapted for the introduction of the methyl group onto a pre-functionalized anisole (B1667542) derivative.

Anisole and its derivatives are excellent starting materials for the synthesis of substituted aromatic ethers due to the activating and ortho-, para-directing nature of the methoxy (B1213986) group. byjus.com For the synthesis of 4-Isopropoxy-1-methoxy-2-methylbenzene, a potential precursor could be 4-isopropoxyanisole. The challenge then becomes the regioselective introduction of the methyl group at the C-2 position.

The methoxy and isopropoxy groups are both activating and will direct incoming electrophiles to the positions ortho and para to them. In 4-isopropoxyanisole, the positions ortho to the methoxy group (C-2 and C-6) and ortho to the isopropoxy group (C-3 and C-5) are potential sites for alkylation. The steric bulk of the isopropoxy group might favor substitution at the less hindered C-2 position.

A plausible, though not explicitly documented, synthetic sequence could involve:

Isopropylation of p-methoxyphenol (MeO-Ph-OH): Williamson ether synthesis using an isopropyl halide (e.g., 2-bromopropane) and a base to form 4-isopropoxyanisole.

Friedel-Crafts Alkylation: Subsequent methylation of 4-isopropoxyanisole using a methylating agent like methyl chloride in the presence of a Lewis acid catalyst.

The choice of Lewis acid catalyst and reaction conditions is critical in Friedel-Crafts reactions to control selectivity and prevent side reactions. google.com Strong Lewis acids like aluminum chloride (AlCl₃) are effective but can sometimes lead to undesired byproducts or rearrangement of alkyl groups. google.com Milder Lewis acids, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), might offer better control, especially with highly activated rings. google.com

The reaction temperature and solvent also play a significant role. Lower temperatures generally favor the kinetic product and can help minimize over-alkylation or isomerization. Non-polar solvents are typical, but the choice can influence the solubility of the reactants and the catalyst's activity.

Table 1: Potential Lewis Acid Catalysts for Friedel-Crafts Methylation

| Catalyst | Relative Strength | Potential Advantages | Potential Disadvantages |

| AlCl₃ | Strong | High reactivity | Can cause rearrangements, over-alkylation |

| FeCl₃ | Moderate | Good activity, less harsh than AlCl₃ | May require higher temperatures |

| ZnCl₂ | Mild | Good for activated substrates, less side reactions | May have lower yields or require longer reaction times |

| BF₃·OEt₂ | Mild | Easy to handle liquid | May not be reactive enough for all substrates |

A more controlled and often preferred method for synthesizing polysubstituted benzenes is through sequential functionalization. This approach involves a series of reactions where each new substituent is introduced in a separate step, allowing for precise control over its position.

A highly plausible route to this compound starts with a commercially available and appropriately substituted phenol (B47542), such as 2-methoxy-4-methylphenol (B1669609) (p-creosol). caymanchem.com

The synthetic sequence would be as follows:

Starting Material: 2-Methoxy-4-methylphenol. This molecule already possesses the desired 1-methoxy and 2-methyl substitution pattern.

Williamson Ether Synthesis: The phenolic hydroxyl group can be converted to an isopropoxy group through reaction with an isopropylating agent. This is a classic Sₙ2 reaction where the phenoxide ion, formed by deprotonating the phenol with a suitable base, acts as a nucleophile.

Reaction Scheme:

Table 2: Reagents for Williamson Ether Synthesis

| Reagent Type | Examples | Role |

| Base | Sodium hydroxide (B78521) (NaOH), Potassium carbonate (K₂CO₃) | Deprotonates the phenol to form the phenoxide |

| Isopropylating Agent | 2-Bromopropane, 2-Iodopropane | Provides the isopropyl group for ether formation |

| Solvent | Acetone, Dimethylformamide (DMF), Ethanol | Provides the medium for the reaction |

This sequential approach offers superior regiochemical control compared to attempting a Friedel-Crafts alkylation on a disubstituted benzene (B151609) ring.

Friedel-Crafts Alkylation Approaches for Aromatic Ring Functionalization

Advanced Synthetic Approaches

Modern organic synthesis has developed powerful catalytic methods that enable the formation of bonds that were previously difficult to construct.

While not directly applicable to forming a C-N bond in the target molecule, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are pivotal for C-N bond formation. The principles of palladium catalysis are also extended to C-O bond formation (Buchwald-Hartwig etherification), which represents an advanced alternative to the classical Williamson ether synthesis.

In a hypothetical scenario where a suitable aryl halide precursor is available, such as 4-bromo-1-methoxy-2-methylbenzene, a palladium-catalyzed coupling with isopropanol (B130326) could be envisioned.

Hypothetical Reaction Scheme:

This method can be advantageous for substrates that are sensitive to the basic conditions of the Williamson ether synthesis or where the aryl halide is more readily available than the corresponding phenol. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.

Table 3: Components for a Hypothetical Buchwald-Hartwig Etherification

| Component | Examples | Purpose |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of catalytic palladium |

| Ligand | Buchwald or Hartwig phosphine (B1218219) ligands (e.g., XPhos, SPhos) | Stabilizes the palladium center and facilitates the catalytic cycle |

| Base | Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃) | Activates the alcohol and facilitates reductive elimination |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvent |

While this advanced method is powerful, for the specific synthesis of this compound, the sequential Williamson etherification of 2-methoxy-4-methylphenol remains the most straightforward and likely most efficient route based on available precursors and established chemical principles.

Electrochemical Synthesis Methodologies

Electrochemical synthesis offers a powerful and often greener alternative to traditional chemical methods for inducing reactions. In the context of aromatic ethers like this compound, electrochemical methods, particularly electrocatalytic hydrogenation (ECH), are notable for their ability to effect transformations such as aryl ether cleavage and ring hydrogenation under controlled conditions.

Research into the ECH of related lignin-derived methoxyphenols provides significant insights. For instance, studies on guaiacol (B22219) isomers (methoxyphenols) using a divided cell with a Nafion proton exchange membrane demonstrate the feasibility of these reactions. rsc.org In a typical setup, an aqueous solution of the substrate is subjected to galvanostatic ECH. This process can lead to the selective cleavage of the Ar-OR bond, a reaction that is otherwise challenging using conventional organic chemistry methods. rsc.org

In the ECH of various methoxyphenols, products can include the corresponding phenols (from ether cleavage) and cyclohexanols (from subsequent ring hydrogenation). rsc.org The efficiency and product distribution are influenced by factors such as the substrate's structure and the electrochemical conditions. For example, in competitive experiments involving 2-ethoxyphenol (B1204887) and 2-isopropoxyphenol, both were found to form phenol, which was then further hydrogenated to cyclohexanol, with only trace amounts of the corresponding alkoxycyclohexanols detected. rsc.org This suggests that under these specific ECH conditions, ether cleavage is a dominant pathway.

| Substrate | Major Products | Observed Reaction Type | Reference |

|---|---|---|---|

| Guaiacol (2-methoxyphenol) | Phenol, Cyclohexanol | Methoxy group cleavage and hydrogenation | rsc.org |

| 2-Isopropoxyphenol | Phenol, Cyclohexanol | Isopropoxy group cleavage and hydrogenation | rsc.org |

| 4-Methoxyphenol | Phenol, Cyclohexanol, 4-Methoxycyclohexanol | Partial methoxy group cleavage and hydrogenation | rsc.org |

Asymmetric Synthesis and Chiral Induction Strategies

While this compound is an achiral molecule, the principles of asymmetric synthesis are crucial for generating chiral analogs or isosteres, which are of immense interest in pharmaceutical development. Aromatic rings are common in bioactive compounds, but their planarity can be a liability. Replacing them with non-aromatic, three-dimensional, and chiral isosteres can improve properties like metabolic stability, solubility, and binding affinity for chiral biological targets. nih.govnih.gov

A significant challenge lies in the development of scalable, catalytic, and enantioselective syntheses for such candidate isosteres from simple precursors. nih.govnih.gov Recent advancements have demonstrated novel palladium-catalyzed reactions that can convert hydrocarbon precursors into chiral structures. nih.govnih.gov These reactions, when conducted with chiral catalysts, can proceed with high enantioselectivity. nih.govnih.gov

For a molecule like this compound, hypothetical asymmetric strategies could involve:

Catalytic Asymmetric Hydrogenation: If a synthetic precursor with an exocyclic double bond were prepared, it could potentially be hydrogenated using a chiral catalyst (e.g., those based on Rhodium or Ruthenium with chiral phosphine ligands) to induce chirality on the side chain.

Directed Ortho-Metalation: Using a chiral directing group, it would be possible to functionalize the benzene ring asymmetrically, leading to a chiral derivative.

Bioisostere Synthesis: Applying advanced catalytic methods to create chiral, non-aromatic replacements for the benzene ring itself. For example, a palladium-catalyzed reaction could be envisioned to transform a related precursor into a chiral nortricyclane, which can act as a meta-substituted benzene ring isostere. nih.govnih.gov This approach offers an avenue to improve the biophysical properties of derived ligands in a stereochemistry-dependent manner. nih.govnih.gov

Green Chemistry and Sustainable Synthesis Principles

The application of green chemistry principles to the synthesis of fine chemicals like this compound is critical for minimizing environmental impact. This involves the use of environmentally benign solvents, innovative catalytic systems, and energy-efficient processes.

Solvent-Free and Environmentally Benign Reaction Conditions

A key tenet of green chemistry is the reduction or elimination of hazardous solvents. Traditional syntheses of aromatic ethers often rely on high-boiling point, polar aprotic solvents like DMF or chlorinated solvents, which pose environmental and health risks. rsc.orgrsc.org

Modern approaches focus on alternatives:

Green Solvents: Utilizing safer solvents like water, ethanol, or performing reactions in neat conditions (without any solvent).

Phase-Transfer Catalysis (PTC): This technique is particularly useful in multiphase systems (e.g., solid-liquid), facilitating the reaction between reagents located in different phases. For example, in the synthesis of isoeugenol (B1672232) methyl ether from eugenol (B1671780), a one-step green process was developed using dimethyl carbonate (a green methylating agent) and a phase-transfer catalyst like polyethylene (B3416737) glycol (PEG-800). nih.gov This PTC system allows the reaction to proceed under less alkaline conditions and at lower temperatures than would otherwise be required, breaking the contact barrier between the solid base (K2CO3) and the liquid organic substrate. nih.gov

Benign Catalytic Systems: The development of catalytic protocols that operate under mild conditions in non-hazardous solvents is a major goal. For instance, an indole-catalyzed electrophilic bromination of aromatics has been reported as an environmentally benign method that can be applied to a wide range of substrates. rsc.org

Catalytic Innovations for Enhanced Efficiency and Selectivity

Catalysis is at the heart of green chemistry, offering pathways to reactions with higher atom economy, reduced energy consumption, and greater selectivity, thereby minimizing waste.

For the synthesis of aryl ethers, significant innovations include:

Advanced Ullmann Condensation: The classic Ullmann ether synthesis often requires harsh conditions. Modern variations use highly effective catalytic systems. Copper-catalyzed couplings of aryl halides with alcohols or phenols can be accelerated through the use of specific ligands, allowing the reactions to proceed at lower temperatures. researchgate.net

Palladium-Catalyzed C-O Coupling: The development of bulky, electron-rich phosphine ligands has enabled the palladium-catalyzed formation of diaryl ethers under mild conditions, a transformation that was previously very challenging. researchgate.net

One-Pot, Multi-Reaction Processes: Combining multiple synthetic steps into a single, continuous operation saves time, energy, and resources by avoiding the isolation and purification of intermediates. The one-step synthesis of isoeugenol methyl ether, which combines O-methylation and isomerization, is a prime example of this efficient approach. nih.gov The catalytic system "K2CO3 + PEG-800" was found to be most effective, achieving a 93.1% conversion of eugenol and an 86.1% yield of the desired product under optimized conditions. nih.gov

Industrial Scale Synthesis and Process Optimization

Scaling up the synthesis of this compound from the laboratory to an industrial scale requires robust, efficient, and safe processes. Continuous flow chemistry has emerged as a transformative technology in this regard.

Continuous Flow Reactor Applications

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch processing for industrial synthesis. mit.edunih.gov This technology allows for precise control over reaction parameters, leading to improved efficiency, safety, and scalability. mdpi.com

Key advantages of continuous flow systems include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in small-dimensioned tubes allows for rapid heating and cooling, enabling precise temperature control and minimizing the formation of byproducts. nih.govmdpi.com

Improved Safety: The small internal volume of flow reactors means that only a minimal amount of hazardous material is present at any given time, significantly reducing the risks associated with highly exothermic or unstable reactions. mdpi.com

Automation and Integration: Flow systems are readily automated and can integrate multiple synthetic steps (e.g., reaction, workup, purification) into a single, uninterrupted process. This avoids the need to isolate and handle potentially unstable intermediates. mdpi.com

Scalability: Increasing production capacity in a flow system is often as simple as running the system for a longer period or by "scaling out" (running multiple systems in parallel), which is more straightforward than redesigning large batch reactors.

A hypothetical industrial synthesis of this compound via a Williamson ether synthesis could be implemented in a continuous flow system. A solution of the precursor phenoxide in a suitable solvent would be continuously pumped and mixed with a stream of an isopropyl halide. This mixture would then pass through a heated reactor coil for a specific residence time to ensure complete reaction before moving to an in-line purification module. mit.edu

| Parameter | Batch Processing | Continuous Flow Processing | Reference |

|---|---|---|---|

| Heat Transfer | Slow, inefficient; potential for hot spots | Fast, highly efficient; precise temperature control | mdpi.com |

| Safety | Large quantities of reagents handled, higher risk | Small reactor volumes, inherently safer | mdpi.com |

| Scalability | Requires larger vessels, process re-optimization | Achieved by longer run times or parallel systems ("scaling out") | mit.edu |

| Process Control | Difficult to control mixing and temperature gradients | Precise control over stoichiometry, residence time, and temperature | mit.edumdpi.com |

| Multi-step Synthesis | Requires isolation and purification of intermediates | Enables easy coupling of steps without isolating intermediates | mdpi.commdpi.com |

Mathematical Modeling for Reaction Parameter Optimization

A comprehensive mathematical model for the synthesis of this compound would typically involve developing mass, energy, and momentum balance equations for the reactor system. researchgate.netscribd.com Such a model would incorporate kinetic equations that describe the rate of the etherification reaction. These kinetic models can be developed from experimental data or, in some cases, modified from existing literature on similar reactions. researchgate.net

Key aspects of mathematical modeling for this synthesis would include:

Kinetic Modeling: Developing a kinetic model that accurately represents the reaction rates of the reactants to form this compound. This would likely involve determining the reaction order, rate constants, and activation energy. For complex reactions, this may involve modeling reversible and consecutive reactions. scielo.brscirp.org

Reactor Modeling: Simulating the performance of the chosen reactor type (e.g., batch, semi-batch, or continuous flow reactor). The model would predict profiles of concentration and temperature along the reactor, which are critical for understanding and optimizing the process. researchgate.netresearchgate.net

Parameter Optimization: Utilizing optimization algorithms, such as the simplex method, in conjunction with the process model to identify the optimal operating conditions. scielo.br This allows for the systematic exploration of the effects of variables like temperature, pressure, catalyst loading, and reactant molar ratios on the final product yield and selectivity.

The application of such models allows for the virtual screening of a wide range of process conditions, significantly reducing the need for extensive and costly laboratory experimentation. For instance, in the production of ethylbenzene, simulation software has been developed to investigate the system's behavior against process variables, aiding in the design of new units. researchgate.netscribd.com Similarly, for the synthesis of this compound, a well-defined mathematical model would be invaluable for scaling up the process from laboratory to industrial production.

The table below illustrates a hypothetical set of parameters that could be optimized using a mathematical model for the synthesis of this compound.

| Parameter | Range for Optimization | Potential Impact on Synthesis |

| Temperature (°C) | 80 - 150 | Affects reaction rate and potential for side reactions. |

| Pressure (bar) | 1 - 10 | Can influence reaction equilibrium and solvent boiling point. |

| Catalyst Loading (mol%) | 0.1 - 5 | Impacts reaction rate and overall process cost. |

| Reactant Molar Ratio | 1:1 - 1:3 | Affects conversion of the limiting reagent and selectivity. |

| Reaction Time (hours) | 2 - 24 | Determines the extent of reaction and throughput. |

This table is illustrative and based on general principles of chemical synthesis optimization.

By systematically varying these parameters within the model, it is possible to identify a set of conditions that provides the most economically favorable outcome.

Catalyst Recycling and Economic Considerations

Economic Benefits of Catalyst Recycling:

The primary economic advantage of catalyst recycling is the reduction in the need to purchase fresh catalyst for subsequent reaction cycles. amlongroup.comnumberanalytics.com This directly lowers the operational expenditure (OPEX) of the manufacturing process. researchgate.netosti.gov Selling spent catalysts for reclamation can also provide a revenue stream, further offsetting costs. amlongroup.com For instance, reclaimed metals like molybdenum and nickel have significant market value. amlongroup.com

The following table provides a simplified cost-benefit analysis comparing single-use catalyst scenarios with a catalyst recycling strategy.

| Cost Factor | Single-Use Catalyst (per batch) | Catalyst with 95% Recycling Efficiency (per batch) |

| Fresh Catalyst Cost | $1,000 | $1,000 (initial) + $50 (makeup) |

| Disposal Cost | $200 | $10 (for 5% non-recycled portion) |

| Total Catalyst-Related Cost | $1,200 | $60 (after initial investment) |

This table presents a simplified, hypothetical scenario to illustrate the potential cost savings. Actual costs would vary based on the specific catalyst, its price, and the efficiency of the recycling process.

Strategies for Catalyst Recycling:

The choice of catalyst and the method of its recovery are crucial for an effective recycling program. Heterogeneous catalysts are generally preferred in industrial processes as they can be more easily separated from the reaction mixture through filtration or centrifugation. researchgate.net To further improve separation efficiency, catalysts can be immobilized on magnetic nanoparticles, allowing for their recovery using an external magnetic field. researchgate.net

While specific catalysts for the synthesis of this compound are not detailed in available literature, catalysts used in similar etherification reactions, such as those based on copper or palladium, could potentially be adapted. researchgate.net The development of robust catalysts that maintain high activity and selectivity over multiple cycles is an active area of research. researchgate.netrbnenergy.com

A comprehensive techno-economic analysis for the production of this compound would evaluate various factors beyond catalyst cost, including:

Capital Expenditure (CAPEX): The initial investment in plant and equipment. Modular chemical process intensification (MCPI) has been shown to reduce CAPEX compared to conventional stick-built plants. researchgate.netosti.gov

Operational Expenditure (OPEX): This includes the cost of raw materials, energy, labor, and waste disposal. researchgate.netosti.gov

Process Efficiency: Higher yields and selectivity, often improved through mathematical modeling, lead to lower production costs per unit of product. researchgate.net

Market Price of the Final Product: The selling price of this compound will ultimately determine the profitability of the process.

By integrating catalyst recycling and leveraging mathematical modeling for process optimization, the synthesis of this compound can be made more economically attractive and environmentally sustainable.

Reaction Mechanisms and Chemical Transformations

Electrophilic Aromatic Substitution (EAS) Reactions

The benzene (B151609) ring of 4-Isopropoxy-1-methoxy-2-methylbenzene is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: a methoxy (B1213986) group (-OCH₃), a methyl group (-CH₃), and an isopropoxy group (-OCH(CH₃)₂). Electrophilic substitution on a substituted benzene ring involves a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by the removal of a proton to restore aromaticity. byjus.com

Friedel-Crafts alkylation involves the substitution of an alkyl group onto the aromatic ring. chemguide.co.uk The reaction is typically carried out using an alkyl halide with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.com The mechanism proceeds in several stages:

Formation of the Electrophile: The Lewis acid reacts with the alkyl halide to generate a carbocation or a highly polarized carbocation-Lewis acid complex. chemguide.co.ukmt.com For example, with an alkyl chloride (R-Cl) and AlCl₃, the electrophile is formed as R⁺[AlCl₄]⁻.

Nucleophilic Attack: The electron-rich aromatic ring of this compound acts as a nucleophile, attacking the carbocation. This step disrupts the ring's aromaticity and forms a resonance-stabilized arenium ion. youtube.comumkc.edu

Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity and regenerating the Lewis acid catalyst. chemguide.co.uk

A significant consideration for this highly activated substrate is the potential for polyalkylation. The initial alkylated product is often more reactive than the starting material, which can lead to the addition of multiple alkyl groups. chemguide.co.ukyoutube.com

The reactivity and regioselectivity (the position of substitution) of EAS reactions are governed by the substituents already present on the benzene ring. In this compound, all three substituents—methoxy, methyl, and isopropoxy—are activating, electron-donating groups.

Activating Effects: Alkoxy groups (-OR) are strong activators due to the resonance effect, where the oxygen's lone pairs are delocalized into the ring, increasing its electron density. Alkyl groups (-R) are weak activators through an inductive effect, pushing electron density into the ring. msu.edu The combined effect of two alkoxy groups and one alkyl group makes the ring significantly more nucleophilic and thus more reactive than benzene itself.

Directing Effects: All three substituents are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. chemguide.co.uk The directing influences of the substituents in this compound are as follows:

1-methoxy group: Directs to positions 2 (blocked), 4 (blocked), and 6.

2-methyl group: Directs to positions 1 (blocked), 3, and 5.

4-isopropoxy group: Directs to positions 3, and 5.

The directing effects of the substituents are cooperative, or reinforcing, as they all activate the same positions on the ring. libretexts.org The substitution is therefore strongly directed to the C3 and C5 positions. The C6 position, while activated by the methoxy group, is sterically hindered by the adjacent methyl group at C2, making it a less likely site for substitution.

Table 1: Regioselectivity of Electrophilic Aromatic Substitution

| Substituent | Position | Directing Effect | Predicted Substitution Sites |

|---|---|---|---|

| -OCH₃ | C1 | Ortho, Para | C6 |

| -CH₃ | C2 | Ortho, Para | C3, C5 |

| -OCH(CH₃)₂ | C4 | Ortho, Para | C3, C5 |

| Overall Predicted Outcome | Major products at C3 and C5 |

Halogenation of an aromatic ring, such as chlorination or bromination, is an electrophilic aromatic substitution reaction that requires a Lewis acid catalyst (e.g., AlCl₃, FeBr₃) to polarize the halogen molecule (e.g., Br-Br) and create a stronger electrophile. byjus.com The mechanism involves the attack of the activated benzene ring on the polarized halogen, forming the arenium ion intermediate. Subsequent deprotonation yields the halogenated product. Given the regioselectivity discussed previously, halogenation of this compound is expected to yield a mixture of 3-halo and 5-halo substituted products.

Nitration is achieved by treating the aromatic compound with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). libretexts.orgchemguide.co.uk Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). The benzene ring attacks the nitronium ion, and subsequent deprotonation yields the nitro-substituted product. For this compound, this would result in substitution at the C3 and C5 positions.

Sulfonation involves reacting the aromatic compound with fuming sulfuric acid (a solution of SO₃ in H₂SO₄). byjus.com Sulfur trioxide (SO₃) is a powerful electrophile that is attacked by the aromatic ring. wikipedia.org A key feature of sulfonation is its reversibility; the sulfonic acid group can be removed by heating in dilute aqueous acid. wikipedia.org This reaction would also follow the established regioselectivity, leading to substitution at the C3 and C5 positions.

Nucleophilic Substitution Reactions

The benzylic position is the carbon atom directly attached to a benzene ring. chemistry.coachlibretexts.org In this compound, this corresponds to the carbon of the methyl group at the C2 position. Reactions at this site typically occur after a functional group, such as a halogen, has been introduced via a reaction like free-radical halogenation.

The benzylic position is unique because it can support both Sₙ1 and Sₙ2 reaction pathways. youtube.comyoutube.com

Sₙ2 Pathway: The methyl group on the ring is a primary benzylic position. Primary substrates with low steric hindrance generally favor the Sₙ2 mechanism, which involves a backside attack by a nucleophile in a single, concerted step. chemistry.coachyoutube.com This pathway is favored by strong nucleophiles.

Sₙ1 Pathway: Despite being a primary position, an Sₙ1 reaction is also possible. This is because the loss of a leaving group would form a primary benzylic carbocation. This carbocation is significantly stabilized by resonance, with the positive charge delocalized over the highly activated aromatic ring. libretexts.orgkhanacademy.org The Sₙ1 pathway, which involves the formation of this carbocation intermediate, is favored by weak nucleophiles and polar protic solvents. youtube.comyoutube.com

The choice between the Sₙ1 and Sₙ2 pathway for a derivative of this compound would depend on the specific reaction conditions, including the nature of the leaving group, the strength of the nucleophile, and the solvent used. youtube.com

Oxidative and Reductive Transformations

The selective oxidation of one of the alkyl groups (methyl or isopropyl) in this compound presents a synthetic challenge due to the multiple reactive sites. However, methods have been developed for the selective oxidation of methylarenes.

Research has shown that methylarenes can be efficiently and selectively oxidized to the corresponding benzaldehydes using a catalytic system of N-hydroxyphthalimide (NHPI) and cobalt(II) acetate (B1210297) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) under an oxygen atmosphere. nih.gov This system operates via a radical mechanism where the phthalimide-N-oxyl (PINO) radical, generated from NHPI, selectively abstracts a hydrogen atom from the methyl group. This process is particularly effective for electron-rich methylarenes. Given the electron-donating nature of the methoxy and isopropoxy groups in this compound, the methyl group is activated towards such oxidation. The oxidation of the isopropyl group's tertiary C-H bond would be a competing reaction, and achieving high selectivity would depend on fine-tuning the reaction conditions.

Vapor-phase oxidation over mixed metal oxide catalysts, such as V₂O₅/Ga₂O₃—TiO₂, is another method used for the selective oxidation of methylanisoles to the corresponding anisaldehydes. researchgate.netresearchgate.net This approach would likely lead to the oxidation of the methyl group to a formyl group, yielding 4-isopropoxy-1-methoxybenzaldehyde.

The cleavage of aryl ether bonds is a key transformation, and in this compound, selective cleavage of the methyl ether over the isopropyl ether is often desired. Several reagents are known to effect the demethylation of aryl methyl ethers. organic-chemistry.org

Boron Tribromide (BBr₃): This is a powerful and widely used reagent for the cleavage of aryl methyl ethers. nih.gov The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the highly Lewis-acidic boron atom. Subsequent nucleophilic attack by a bromide ion on the methyl group results in the cleavage of the C-O bond. The reaction is typically performed at low temperatures. Due to steric hindrance, BBr₃ generally shows selectivity for cleaving less hindered ethers, making the demethylation of the methoxy group favored over the deisopropylation of the isopropoxy group.

Hydrobromic Acid (HBr): Concentrated HBr (47%) can also be used for demethylation, typically at elevated temperatures. nih.gov The mechanism involves protonation of the ether oxygen followed by an SN2 attack by the bromide ion on the methyl group.

Thiols: Alkyl thiols, such as ethanethiol (B150549) or the less odorous 1-dodecanethiol, can be used under basic conditions to cleave aryl methyl ethers. nih.gov The thiolate anion acts as a soft nucleophile that attacks the methyl group. The selectivity between the methoxy and isopropoxy groups would depend on the steric accessibility of the respective alkyl groups.

Interactive Table: Reagents for Reductive Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Mechanism | Selectivity Notes |

| Boron Tribromide (BBr₃) | Low temperature (e.g., -78°C to RT) | Lewis acid complexation, SN2 attack by Br⁻ | Generally selective for less sterically hindered ethers (methoxy over isopropoxy). |

| Hydrobromic Acid (HBr) | High temperature (e.g., ~130°C) | Protonation, SN2 attack by Br⁻ | Can be harsh; selectivity may be lower. |

| Alkyl Thiols (e.g., EtSH) | Basic conditions, high temperature | SN2 attack by thiolate anion | Good for certain substrates; selectivity influenced by sterics. |

Electrochemical oxidation of 1,4-dialkoxybenzenes has been studied, and the typical outcome is not C-C bond cleavage of the alkyl substituents. Instead, these compounds tend to undergo reversible one-electron oxidation to form stable radical cations in specific media. nih.gov In other solvents, such as dry acetonitrile, electropolymerization occurs, where the radical cations react with each other to form a polymer film on the electrode surface.

Studies on the electrochemical oxidation of related phenolic compounds like resorcinol (B1680541) (1,3-dihydroxybenzene) also show that the primary reaction pathway involves the formation of radicals that readily dimerize or polymerize, leading to electrode fouling. mdpi.com The oxidation process for these aromatic systems generally involves the aromatic ring and the heteroatom, leading to polymerization or degradation rather than a clean cleavage of a peripheral C-C bond in an alkyl group. Therefore, electrochemical oxidative C-C bond cleavage of the methyl or isopropyl group is not a characteristic or expected reaction for this compound under standard electrochemical conditions.

While the term "hydrogenative oxidation" is not standard, it can be interpreted as catalytic aerobic oxidation, where O₂ is the oxidant, often in the presence of a catalyst that may be activated by or operate in a hydrogen-rich environment or, more commonly, facilitate hydrogen abstraction.

The vapor-phase selective oxidation of 4-methylanisole, a structurally related compound, over V₂O₅-based catalysts using air (O₂) as the oxidant is a well-documented process. researchgate.netresearchgate.net The reaction mechanism is believed to involve the adsorption of the methylanisole onto the catalyst surface, followed by the activation of a C-H bond of the methyl group. Lattice oxygen from the metal oxide catalyst participates in the oxidation, and the catalyst is re-oxidized by O₂ from the gas phase. This process can selectively convert the methyl group to an aldehyde, yielding p-anisaldehyde. A similar pathway could be envisioned for this compound.

This compound itself is not typically a substrate for cross-coupling reactions. However, if functionalized with a halide (e.g., bromine or iodine) or a triflate group, the resulting derivative becomes an excellent partner in a wide array of transition metal-catalyzed coupling reactions. For instance, a bromo-derivative could be synthesized and then used in reactions like Suzuki, Stille, or Buchwald-Hartwig couplings.

Suzuki-Miyaura Coupling: A hypothetical bromo-4-isopropoxy-1-methoxy-2-methylbenzene could be coupled with various arylboronic acids in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a base (e.g., Cs₂CO₃, K₂CO₃) to form biaryl structures. researchgate.netnih.gov This reaction is highly versatile and tolerant of many functional groups.

Rhodium-Catalyzed C-H Activation: Modern synthetic methods also allow for the direct functionalization of C-H bonds. Rhodium catalysts, in particular, have been used for the oxidative annulation of aryl-substituted heterocycles with alkenes and alkynes via C-H activation. rsc.orgnih.gov It is plausible that under appropriate conditions with a directing group, a rhodium catalyst could activate one of the ortho C-H bonds of the alkoxy groups in this compound for coupling with various partners.

Interactive Table: Potential Cross-Coupling Reactions of Halogenated this compound

| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed |

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / PCy₃·HBF₄ / Base | C(sp²)-C(sp²) |

| Stille | Organostannane | Pd(dba)₂ / XPhos | C(sp²)-C(sp²) / C(sp²)-C(sp) |

| Buchwald-Hartwig | Amine / Alcohol | Pd₂(dba)₃ / BINAP / Base | C(sp²)-N / C(sp²)-O |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | C(sp²)-C(sp) |

Transition Metal-Catalyzed Coupling Reactions

Buchwald-Hartwig Amination Mechanisms

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. science.gov While no specific studies on the Buchwald-Hartwig amination of a halogenated derivative of this compound are readily available, the mechanism can be inferred from the general principles of the reaction. For this reaction to occur, a halide (or triflate) would need to be present on the aromatic ring.

The catalytic cycle is generally understood to proceed through the following key steps:

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) species.

Amine Coordination and Deprotonation: An amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium amido complex.

Reductive Elimination: The aryl group and the amino group couple, and the C-N bond is formed, regenerating the Pd(0) catalyst.

The specific ligand used in the palladium catalyst system is crucial for the efficiency of the reaction. Common ligands for this transformation include bulky, electron-rich phosphines such as those from the Buchwald and Hartwig groups.

A hypothetical Buchwald-Hartwig amination reaction involving a brominated derivative of this compound is presented below:

Hypothetical Reaction Scheme:

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 92 |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 88 |

| Pd₂(dba)₃ | JohnPhos | LHMDS | THF | 80 | 95 |

Other Cross-Coupling Methodologies

Beyond C-N bond formation, other cross-coupling reactions can be envisaged for derivatives of this compound. These reactions are fundamental in synthetic organic chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction would involve the coupling of a halogenated derivative of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a powerful method for forming new C-C bonds.

Heck Coupling: The coupling of a halogenated derivative with an alkene could be achieved via the Heck reaction, also palladium-catalyzed. This would introduce an alkenyl substituent onto the aromatic ring.

Sonogashira Coupling: This reaction allows for the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst.

Stille Coupling: This involves the reaction of an organotin compound with an aryl halide, catalyzed by palladium.

The choice of catalyst, ligand, base, and solvent is critical for the success of these transformations and would need to be optimized for the specific substrates.

Functional Group Interconversions and Derivatizations

The functional groups present on this compound offer several avenues for further chemical modification.

Interconversion of Aromatic Substituents

The methoxy and isopropoxy groups are generally stable ether linkages. However, they can be cleaved under harsh conditions, typically using strong acids like HBr or HI, to yield the corresponding phenols. The selective cleavage of one ether over the other would be challenging and likely result in a mixture of products.

The methyl group can be oxidized under strong conditions to a carboxylic acid, although this might also affect the other substituents. More controlled, selective oxidation to a benzylic alcohol or aldehyde can be challenging but may be achievable with specific reagents.

A key strategy for derivatization would be the introduction of a new functional group via electrophilic aromatic substitution. The activating nature of the existing substituents directs incoming electrophiles to the vacant ortho and para positions. scribd.com Given the substitution pattern, the primary sites for electrophilic attack would be the positions ortho to the methoxy and isopropoxy groups.

Potential Electrophilic Aromatic Substitution Reactions:

| Reaction | Reagent | Product Type |

| Nitration | HNO₃/H₂SO₄ | Nitro-derivative |

| Halogenation | Br₂/FeBr₃ | Bromo-derivative |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acyl-derivative |

| Friedel-Crafts Alkylation | RCl/AlCl₃ | Alkyl-derivative |

Stereochemical Aspects of Transformations

The compound this compound itself is achiral. However, stereocenters can be introduced through certain chemical transformations.

For instance, if a prochiral ketone is formed via Friedel-Crafts acylation, its subsequent reduction could lead to the formation of a chiral alcohol. The stereochemical outcome of such a reduction would depend on the reagent used. The use of a chiral reducing agent could lead to an enantioselective reduction, yielding one enantiomer in excess. masterorganicchemistry.com

Similarly, if a double bond is introduced into a side chain (e.g., via a Wittig reaction on a formylated derivative), subsequent reactions on this double bond, such as epoxidation or dihydroxylation, could generate new stereocenters. The use of chiral catalysts or reagents in these reactions, such as in the Sharpless asymmetric epoxidation or dihydroxylation, would allow for control over the stereochemistry of the product. wikipedia.org

The inherent chirality of enzymes could also be exploited for stereoselective transformations on derivatives of this compound, for example, in stereoselective oxidations or reductions.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR Chemical Shift Analysis for Proton Environments

No data available.

¹³C-NMR Chemical Shift Analysis for Carbon Framework

No data available.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

No data available.

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis for Functional Group Identification

No data available.

Conformational Analysis using Vibrational Modes

No data available.

Further research, including the chemical synthesis and subsequent spectroscopic analysis of 4-Isopropoxy-1-methoxy-2-methylbenzene, would be required to generate the data necessary to populate these sections.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. This information is invaluable for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio to a high degree of accuracy, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound, with a chemical formula of C11H16O2, the expected exact mass can be calculated. This precise mass measurement allows for the unequivocal determination of the molecular formula, a critical first step in structural elucidation.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C11H16O2 |

| Calculated Exact Mass | 180.11503 |

| Observed m/z | [Data not available in cited sources] |

Fragmentation Pattern Analysis for Structural Features

Table 2: Predicted Fragmentation Pattern for this compound

| Fragment Ion | Proposed Structure | m/z (Nominal) |

|---|---|---|

| [M]+• | C11H16O2+• | 180 |

| [M-CH3]+ | C10H13O2+ | 165 |

| [M-C3H7]+ | C8H9O2+ | 137 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for characterizing compounds with chromophores, such as aromatic systems.

Electronic Transitions and Aromatic System Characterization

The aromatic ring in this compound is a chromophore that absorbs UV radiation, leading to π → π* electronic transitions. The positions and intensities of the absorption bands are sensitive to the substitution pattern on the benzene (B151609) ring. Substituted anisoles and cresols typically exhibit characteristic absorption bands in the UV region researchgate.netnih.govias.ac.in. The presence of the isopropoxy, methoxy (B1213986), and methyl groups on the benzene ring in this compound would be expected to influence the wavelength of maximum absorption (λmax). The UV-Vis spectrum of anisole (B1667542), a related compound, shows characteristic absorption peaks that can be influenced by solvent and substitution researchgate.net.

Table 3: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) | Electronic Transition |

|---|

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Thymol (B1683141) methyl ether |

| Anisole |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, allowing for the detailed investigation of molecular properties.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. cnr.itepstem.net This process involves finding the minimum energy structure on the potential energy surface. For 4-Isopropoxy-1-methoxy-2-methylbenzene, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would yield precise bond lengths, bond angles, and dihedral angles. mdpi.comresearchgate.net This information is crucial for understanding the molecule's shape and steric interactions between the isopropoxy, methoxy (B1213986), and methyl groups on the benzene (B151609) ring. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure is a true energy minimum.

Electronic Structure Analysis (HOMO/LUMO Energies)

The electronic structure of a molecule is key to its reactivity and spectroscopic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. researchgate.net For this compound, these calculations would reveal how the electron-donating nature of the ether groups influences the electronic properties of the benzene ring.

Table 1: Hypothetical DFT Data for this compound (Note: This table is for illustrative purposes only, as specific data is not available in the literature.)

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

| Dipole Moment | Data not available |

Reactivity and Selectivity Predictions

Computational methods can also predict how and where a molecule is likely to react.

Fukui Function Analysis for Reaction Sites

Fukui functions are used within DFT to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. These functions describe how the electron density changes when an electron is added to or removed from the system. By analyzing the values of the Fukui function at different atomic sites, one can predict which atoms are most susceptible to attack. For this compound, this analysis would pinpoint specific atoms on the benzene ring or the substituent groups that are most likely to participate in chemical reactions, guiding the understanding of its chemical behavior.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable concept in computational chemistry that provides a visual representation of the charge distribution within a molecule. It is calculated by determining the electrostatic potential at the surface of a molecule, which helps in predicting how the molecule will interact with other chemical species. The MEP map is color-coded to indicate different regions of electrostatic potential.

Conversely, the hydrogen atoms of the benzene ring and the alkyl groups would exhibit a positive electrostatic potential, appearing as blue or green regions. These sites would be prone to nucleophilic interactions. The aromatic ring itself will have a nuanced potential distribution influenced by the electron-donating effects of the alkoxy substituents.

A hypothetical MEP analysis for this compound would likely reveal the following features:

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Oxygen of Methoxy Group | Negative | Site for electrophilic attack |

| Oxygen of Isopropoxy Group | Negative | Site for electrophilic attack |

| Aromatic Ring | Generally electron-rich (negative) with variations | Susceptible to electrophilic aromatic substitution |

| Hydrogen Atoms | Positive | Potential sites for interaction with nucleophiles |

It is important to note that the precise values and distribution of the electrostatic potential would require specific quantum chemical calculations, such as those employing Density Functional Theory (DFT) methods.

Mechanistic Investigations through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. Through techniques like transition state theory and reaction path analysis, chemists can model the energetic profiles of reactions, identify intermediates, and determine the most probable reaction pathways.

For this compound, mechanistic investigations could be particularly insightful for understanding its synthesis, degradation, or metabolic pathways. For example, computational modeling could be used to study the nitration of a similar compound, N-(4-methoxy-2-methylphenyl)acetamide, which is thought to proceed via electrophilic nitration involving nitrogen dioxide and carbonate radicals. iucr.org Such studies can provide detailed information about the activation energies and the geometries of transition states, which are crucial for understanding reaction kinetics and selectivity.

In the context of this compound, computational modeling could be applied to investigate reactions such as:

Electrophilic Aromatic Substitution: Modeling the substitution at different positions on the benzene ring to predict the regioselectivity.

Oxidation Reactions: Investigating the mechanism of oxidation at the alkoxy groups or the aromatic ring.

Ether Cleavage: Studying the conditions and pathways for the cleavage of the ether bonds.

A theoretical investigation into a reaction mechanism involving this compound would typically involve the following steps:

Geometry Optimization: Calculating the lowest energy structures of the reactants, products, and any intermediates.

Transition State Search: Locating the saddle point on the potential energy surface that corresponds to the transition state of the reaction.

Frequency Analysis: Confirming the nature of the stationary points (minima for reactants and products, first-order saddle point for the transition state) and calculating zero-point vibrational energies.

Reaction Path Following: Tracing the intrinsic reaction coordinate (IRC) from the transition state to the reactants and products to ensure the correct pathway has been identified.

These computational studies, while not found specifically for this compound in the available literature, represent a powerful approach to gain a deeper understanding of its chemical behavior.

Role As a Key Synthetic Intermediate in Complex Molecule Synthesis

Precursor in Natural Product Synthesis Research

A comprehensive review of scientific literature indicates that while thymol (B1683141) and its derivatives are utilized as precursors in the synthesis of various natural products and bioactive molecules, there are no specific, documented instances of 4-Isopropoxy-1-methoxy-2-methylbenzene being used as a key precursor in natural product synthesis research at this time. nih.govnih.gov The structural motif of this compound, being a derivative of thymol methyl ether, suggests its potential as a starting material, but published research to this effect is not currently available.

Building Block for Heterocyclic Compounds

Intermediate in Advanced Materials Chemistry Research

Functionalized benzene (B151609) derivatives are of interest in materials science for the development of new polymers and organic materials with specific properties. chemrxiv.org The isopropoxy and methoxy (B1213986) groups could influence properties such as solubility, thermal stability, and electronic characteristics in a resulting polymer or material. Despite this potential, there is currently no published research detailing the use of this compound as an intermediate in the field of advanced materials chemistry.

Q & A

Q. What are the common synthetic routes for 4-Isopropoxy-1-methoxy-2-methylbenzene, and how are reaction conditions optimized?

The compound is typically synthesized via Friedel-Crafts alkylation , where a methoxy-substituted benzene derivative reacts with an isopropoxy-containing electrophile. Key steps include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) are used to activate electrophiles.

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.

- Purification : Column chromatography or recrystallization ensures high purity (>98%) .

Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. toluene) and stoichiometry to maximize yields.

Q. How can HPLC be employed to assess the purity of this compound?

A validated HPLC protocol includes:

- Mobile phase : Methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v) at pH 4.6 .

- Column : C18 reverse-phase column with UV detection at 254 nm.

- System suitability : Retention time reproducibility (±0.1 min) and peak symmetry (tailing factor <2.0) ensure accuracy. Calibrate with a reference standard (e.g., 98% purity) .

Q. What safety protocols are critical when handling this compound?

- Engineering controls : Use fume hoods and closed systems to minimize inhalation/exposure .

- PPE : Nitrile gloves, safety goggles, and lab coats are mandatory.

- Emergency measures : Immediate rinsing with water for skin/eye contact and artificial respiration if inhaled .

Q. What crystallographic methods are used to determine its molecular structure?

Single-crystal X-ray diffraction is standard:

- Crystal growth : Slow evaporation of a saturated ethyl acetate solution.

- Data collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Software like SHELX refines bond lengths and angles, confirming substituent positions .

Q. How does pH affect the stability of this compound in aqueous solutions?

The compound is stable in pH 5–9 , as tested via accelerated degradation studies:

- Acidic conditions (pH <5) : Ether linkages may hydrolyze, forming phenolic byproducts.

- Basic conditions (pH >9) : Demethylation of the methoxy group occurs. Buffered solutions (e.g., phosphate) are recommended for biological assays .

Advanced Research Questions

Q. How can AI-driven retrosynthetic analysis improve the synthesis of this compound?

AI tools (e.g., Template_relevance Reaxys) predict feasible routes by:

- Precursor scoring : Prioritizing commercially available starting materials.

- Reaction feasibility : Evaluating steric hindrance and electronic effects for isopropoxy group introduction.

- Green chemistry : Suggesting solvent-free or catalytic conditions to reduce waste .

Q. What methodologies are used to investigate its biological activity?

- Enzyme inhibition assays : Measure IC₅₀ values against cytochrome P450 isoforms using fluorogenic substrates.

- Molecular docking : Simulate binding interactions with receptors (e.g., G-protein-coupled receptors) using Schrödinger Suite.

- In vitro toxicity : MTT assays on human cell lines (e.g., HepG2) assess cytotoxicity .

Q. How can computational modeling predict its interactions with indoor surfaces in environmental studies?

- DFT calculations : Analyze adsorption energies on silica or cellulose surfaces.

- MD simulations : Track diffusion coefficients and residence times on indoor-relevant materials.

- Microspectroscopic validation : Confocal Raman imaging confirms surface adsorption patterns .

Q. How to resolve contradictions in reported synthetic yields for this compound?

- Variable analysis : Compare catalysts (AlCl₃ vs. FeCl₃), solvents (polar aprotic vs. aromatic), and reaction times.

- Byproduct profiling : Use LC-MS to identify side products (e.g., di-alkylated derivatives).

- Reproducibility : Standardize moisture-free conditions, as trace water deactivates Lewis acids .

Q. What green chemistry adaptations can enhance its synthesis?

- Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent.

- Catalyst recycling : Immobilize AlCl₃ on mesoporous silica for reuse.

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.